molecular formula C12H14BrF2N B1529093 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine CAS No. 1704067-14-0

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Cat. No. B1529093
M. Wt: 290.15 g/mol
InChI Key: RJXSLKILWZWCFH-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .


Chemical Reactions Analysis

The specific chemical reactions involving “1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine” are not available in the current literature .

Scientific Research Applications

Antibacterial Evaluation

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine, as part of a derivative series, has shown potential in antibacterial applications. Aziz‐ur‐Rehman et al. (2017) synthesized derivatives with antibacterial properties, highlighting the compound's utility in creating new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

HIV-1 Treatment

Palani et al. (2002) conducted a study focusing on derivatives of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine for the treatment of HIV-1 infection. This research underscores the compound's role in developing treatments for viral infections (Palani et al., 2002).

Hydrogen Activation Study

A study by Karkamkar et al. (2013) explored the use of similar compounds in hydrogen activation, which is significant in energy-related research and applications (Karkamkar et al., 2013).

Organic Synthesis

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine is used in the synthesis of various organic compounds. Horning and Muchowski's (1974) research demonstrated its application in intramolecular bromoamination, a key process in organic synthesis (Horning & Muchowski, 1974).

Neural Stem Cell Research

In the context of neural stem cell research, Schneider and Fagagna (2012) studied a related compound, Bromodeoxyuridine, for its effects on DNA methylation and astrocytic differentiation in neural stem cells. This highlights its importance in neurological research (Schneider & Fagagna, 2012).

Catalysis

Dabiri et al. (2008) and Feng et al. (2010) investigated the compound's role in catalytic reactions, emphasizing its utility in facilitating various chemical processes (Dabiri et al., 2008), (Feng et al., 2010).

Antipathogenic Activity

Research by Limban et al. (2011) demonstrated the antipathogenic properties of derivatives of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine, contributing to the development of antimicrobial agents (Limban et al., 2011).

Medicinal Chemistry

Surmont et al. (2010) highlighted the compound's role in the synthesis of medicinal chemistry building blocks, particularly in creating fluorinated compounds (Surmont et al., 2010).

Organic Chemistry

Shirinian et al. (2012) utilized the compound in the bromination of organic substrates, showing its versatility in organic synthetic methods (Shirinian et al., 2012).

Future Directions

The future directions for the study and application of “1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine” are not available in the current literature .

properties

IUPAC Name

1-(5-bromo-2,3-difluorophenyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c1-8-2-4-16(5-3-8)11-7-9(13)6-10(14)12(11)15/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXSLKILWZWCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221081
Record name Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine

CAS RN

1704067-14-0
Record name Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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